molecular formula C25H28N2O B1654246 Cumyl-pegaclone CAS No. 2160555-55-3

Cumyl-pegaclone

Cat. No. B1654246
CAS RN: 2160555-55-3
M. Wt: 372.5
InChI Key: AWHWTKXMUJLSRM-UHFFFAOYSA-N
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Description

Cumyl-pegaclone, also known as SGT-151, is a gamma-carboline based synthetic cannabinoid . It has been sold as a designer drug . The gamma-carboline core structure seen in Cumyl-pegaclone had not previously been encountered in a designer cannabinoid .


Synthesis Analysis

Cumyl-pegaclone and its analogs were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .


Molecular Structure Analysis

Cumyl-pegaclone has a molecular formula of C25H28N2O . Its average mass is 372.503 Da and its monoisotopic mass is 372.220154 Da .


Physical And Chemical Properties Analysis

Cumyl-pegaclone has a molecular formula of C25H28N2O . Its average mass is 372.503 Da and its monoisotopic mass is 372.220154 Da .

Scientific Research Applications

Forensic Toxicology

Cumyl-PEGACLONE is a synthetic cannabinoid that has been detected in forensic casework . It has been involved in several cases of death, making it a significant substance of interest in forensic toxicology . The study of its effects and presence in postmortem samples can provide valuable information for forensic investigations .

Cardiac Research

Research has been conducted to understand the cardiac effects of 5F-Cumyl-PEGACLONE . Using animal models, studies have aimed to uncover possible cardiovascular adverse effects of this synthetic cannabinoid . Findings suggest that 5F-Cumyl-PEGACLONE can cause severe cardiac adverse effects like arrhythmias or myocardial infarctions .

Drug Market Analysis

Cumyl-PEGACLONE has been found to dominate the German synthetic cannabinoid market . Understanding its prevalence can provide insights into drug trends and inform public health responses .

Legal Medicine

The legal implications of Cumyl-PEGACLONE use are also a subject of research . As a synthetic cannabinoid, it falls under legal scrutiny and its detection can have legal consequences .

Analytical Chemistry

Cumyl-PEGACLONE serves as an analytical reference standard . It is used in the calibration of instruments and the development of new analytical methods .

Study of New Psychoactive Substances (NPS)

Cumyl-PEGACLONE is part of a class of designer drugs known as synthetic cannabinoids . Its study contributes to the broader understanding of NPS, their effects, and their risks .

Safety And Hazards

Cumyl-pegaclone has been associated with severe adverse effects and fatalities . It has been classified as a narcotic substance in several countries .

properties

IUPAC Name

5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHWTKXMUJLSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138656
Record name Cumyl-pegaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cumyl-pegaclone

CAS RN

2160555-55-3
Record name 1H-Pyrido[4,3-b]indol-1-one, 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2160555-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SGT-151
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cumyl-pegaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGT-151
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2RV7EIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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